

A Comparative Analysis of Hydroxynicotinic Acid Isomers: Energetics and Structural Insights

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Compound of Interest

Compound Name: 2,6-Dihydroxynicotinic acid

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers is critical for molecular design and development. This guide provides an objective comparison of the energetic and structural properties of hydroxynicotinic acid isomers, supported by experimental data.

Hydroxynicotinic acids, a family of isomeric compounds, exhibit distinct physicochemical properties stemming from the varied positions of the hydroxyl group on the pyridine ring. These differences influence their thermodynamic stability, crystal packing, and potential biological activity. This guide delves into a comparative analysis of 2-, 4-, 5-, and 6-hydroxynicotinic acid, presenting key energetic data and structural features in a comprehensive format. The information is derived from a combination of experimental techniques and computational studies.

Energetic Stability Comparison

The thermodynamic stability of the hydroxynicotinic acid isomers has been investigated through experimental determination of their standard molar enthalpies of formation in both crystalline and gaseous phases.^{[1][2]} The experimental stability order in the gaseous phase, where a more negative enthalpy of formation indicates greater stability, was determined to be 2-hydroxynicotinic acid > 6-hydroxynicotinic acid > 4-hydroxynicotinic acid > 5-hydroxynicotinic acid.^[2] This trend is accurately predicted by high-level computational chemistry methods such as G3MP2 and CBS-QB3.^{[1][2]}

Isomer	Standard Molar Enthalpy of Formation (Crystal), $\Delta_f H_m^\circ(\text{cr})$ / $\text{kJ}\cdot\text{mol}^{-1}$	Standard Molar Enthalpy of Sublimation, $\Delta_{\text{sub}} H_m^\circ$ / $\text{kJ}\cdot\text{mol}^{-1}$	Standard Molar Enthalpy of Formation (Gas), $\Delta_f H_m^\circ(\text{g})$ / $\text{kJ}\cdot\text{mol}^{-1}$
2-Hydroxynicotinic Acid (2HNA)	-536.5 ± 2.4	134.9 ± 1.5	-401.6 ± 2.8
4-Hydroxynicotinic Acid (4HNA)	-522.9 ± 2.0	137.9 ± 1.2	-385.0 ± 2.3
5-Hydroxynicotinic Acid (5HNA)	-516.3 ± 2.0	134.1 ± 1.1	-382.2 ± 2.3
6-Hydroxynicotinic Acid (6HNA)	-531.8 ± 2.3	132.8 ± 1.0	-399.0 ± 2.5

Data sourced from Santos et al. (2009).[\[1\]](#)[\[2\]](#)

Structural and Tautomeric Comparison

The structural landscape of hydroxynicotinic acid isomers is complicated by the potential for tautomerism, specifically the equilibrium between hydroxy and oxo forms. Experimental and theoretical studies have shown that the preferred tautomer can differ between the solid and gaseous phases and among the isomers themselves.[\[1\]](#)[\[2\]](#)

In the solid state, single-crystal X-ray diffraction has revealed that 2-, 4-, and 6-hydroxynicotinic acid predominantly exist as their oxo tautomers, featuring N-H and C=O bonds within the pyridine ring.[\[1\]](#)[\[2\]](#) This is further supported by the presence of characteristic N-H and C=O stretching frequencies in their FT-IR spectra.[\[1\]](#)[\[2\]](#) Conversely, 5-hydroxynicotinic acid exists as the hydroxy tautomer, with a C-OH bond and an unprotonated nitrogen atom in the ring, as indicated by the absence of the aforementioned IR bands.[\[1\]](#)[\[2\]](#)

In the gas phase, computational calculations at the G3MP2 and CBS-QB3 levels of theory suggest a more varied tautomeric preference.[\[1\]](#)[\[2\]](#) 2-Hydroxynicotinic acid is predicted to favor the oxo form, while 4-hydroxynicotinic acid prefers the hydroxy form. For 6-hydroxynicotinic acid, there is no strong energetic preference for either tautomer.[\[1\]](#)[\[2\]](#)

Isomer	Predominant Tautomer (Solid State)	Predominant Tautomer (Gas Phase, Theoretical)	Crystal System	Space Group
2-Hydroxynicotinic Acid (2HNA)	Oxo	Oxo	Monoclinic	P2(1)/n
4-Hydroxynicotinic Acid (4HNA)	Oxo	Hydroxy	Monoclinic	P2(1)/c
5-Hydroxynicotinic Acid (5HNA)	Hydroxy	Not applicable (no oxo form)	-	-
6-Hydroxynicotinic Acid (6HNA)	Oxo	No strong preference	Triclinic	P1

Data compiled from Santos et al. (2009).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The experimental data presented in this guide were obtained through rigorous and well-established methodologies.

Micro Combustion Calorimetry

The standard molar enthalpies of formation in the crystalline state were determined using micro combustion calorimetry. In this technique, a small, precisely weighed sample of the hydroxynicotinic acid isomer is combusted in a high-pressure oxygen environment within a calorimeter. The resulting temperature change of the surrounding water bath is measured to calculate the energy of combustion. From this, the standard enthalpy of formation is derived.

Knudsen Effusion Method

The standard molar enthalpies of sublimation were determined from vapor pressure versus temperature measurements using the Knudsen effusion method. This technique involves heating a sample in a sealed container with a small orifice. The rate of mass loss through the orifice due to sublimation is measured at different temperatures. The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature, from which the enthalpy of sublimation is calculated.

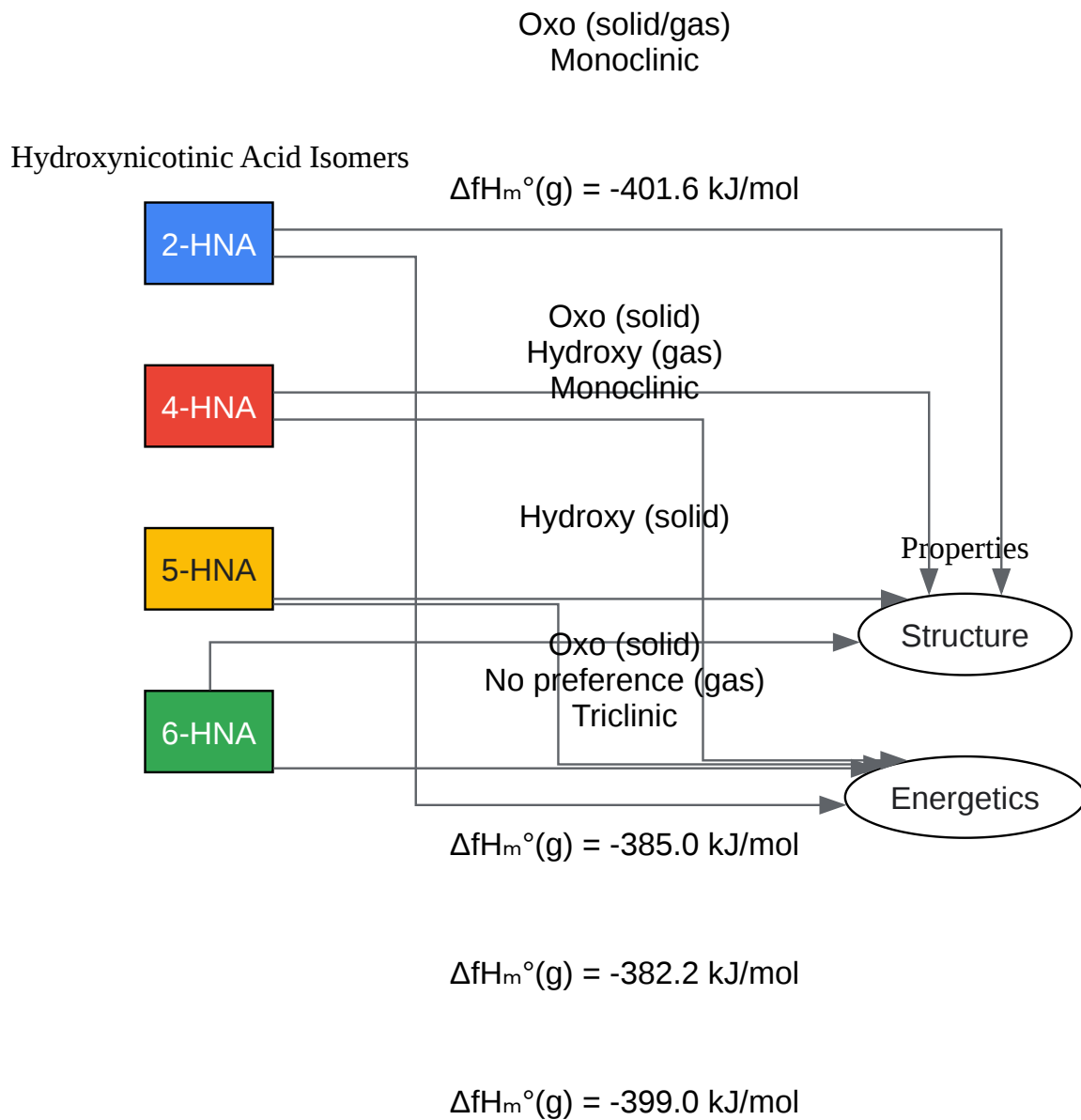
Single-Crystal X-ray Diffraction

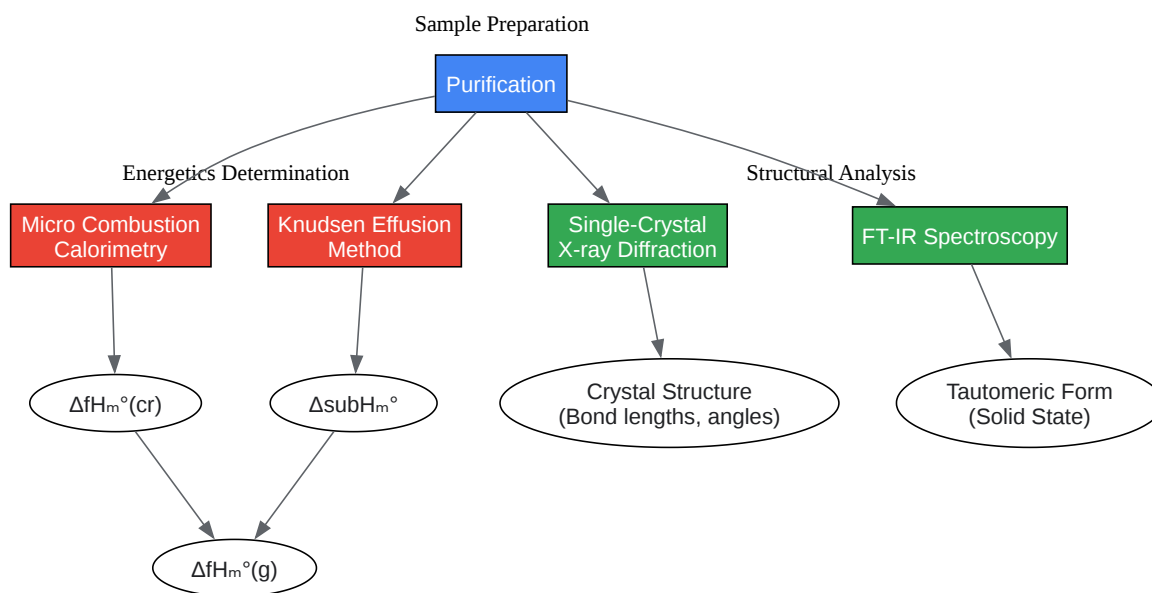
The molecular and crystal structures of the isomers in the solid state were determined by single-crystal X-ray diffraction. A single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The positions and intensities of the diffracted beams are then used to determine the arrangement of atoms within the crystal lattice, providing precise bond lengths, bond angles, and the overall crystal structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy was used to probe the tautomeric forms of the hydroxynicotinic acid isomers in the solid state. A sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies is measured. The presence or absence of characteristic vibrational bands, such as those for N-H and C=O stretching, provides evidence for the dominant tautomeric form.

Diagrams





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